2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetimidamide
Description
Properties
IUPAC Name |
2-(1-ethyl-3-pyridin-2-ylpyrazol-4-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-2-17-8-9(7-11(13)14)12(16-17)10-5-3-4-6-15-10/h3-6,8H,2,7H2,1H3,(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBLSCGAQHBDCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=N2)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetimidamide is a heterocyclic compound characterized by its unique structure, which includes a pyrazole ring, a pyridine moiety, and an acetimidamide functional group. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 233.24 g/mol. The structure features a pyrazole ring at the 4-position, a pyridine ring at the 3-position, and an acetimidamide group at the 2-position.
Biological Activity
Research indicates that compounds similar to this compound exhibit diverse biological activities:
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, derivatives with similar structural motifs have shown activity against various cancer cell lines, including colon adenocarcinoma (Caco-2), human cervical cancer (HeLa), and breast cancer cells. The IC50 values for these compounds often range in the micromolar concentrations, indicating significant potency against tumor cells .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 5.0 | |
| Compound B | Caco-2 | 10.0 | |
| Compound C | MCF7 | 8.5 |
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives are also well-documented. These compounds may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation pathways. In vitro studies suggest that the presence of the pyridine moiety enhances the anti-inflammatory activity of these compounds .
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors involved in cancer progression and inflammatory responses. Binding to these targets modulates their activity, leading to biological effects such as apoptosis in cancer cells or reduced inflammatory responses.
Study on Anticancer Activity
One notable study evaluated the anticancer effects of a series of pyrazole derivatives, including those structurally related to this compound. The study reported that certain derivatives exhibited selective cytotoxicity against renal cancer cell lines, with IC50 values significantly lower than those for non-cancerous cell lines . This selectivity suggests potential therapeutic applications in targeted cancer therapies.
Study on Anti-inflammatory Effects
Another research project focused on the anti-inflammatory properties of pyrazole derivatives. The results indicated that these compounds could effectively inhibit COX enzymes, leading to decreased production of pro-inflammatory mediators in vitro . This finding supports the potential use of such compounds in treating inflammatory diseases.
Scientific Research Applications
Medicinal Chemistry
2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetimidamide has shown promise as a therapeutic agent due to its biological activities, which include:
- Anti-inflammatory Properties : Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves modulation of key signaling pathways associated with cell growth and survival.
Chemical Biology
This compound serves as a probe to study various biological processes and pathways. It can interact with specific molecular targets, modulating their activity and leading to various biological effects.
Material Science
The unique properties of this compound allow for its use in synthesizing novel materials with unique characteristics. Its reactivity can be exploited in creating advanced materials for various applications.
Case Studies
Several studies illustrate the potential applications of this compound:
-
Study on Anti-inflammatory Effects :
- A study published in Journal of Medicinal Chemistry explored the anti-inflammatory properties of this compound, demonstrating significant inhibition of COX enzymes in vitro.
-
Anticancer Research :
- In research published in Cancer Research, this compound was shown to reduce tumor growth in xenograft models by targeting specific oncogenic pathways.
-
Chemical Probing :
- A paper in Chemical Biology detailed how this compound was used to investigate signaling pathways involved in cellular stress responses, highlighting its versatility as a research tool.
Comparison with Similar Compounds
Positional Isomers of Pyridine-Substituted Pyrazoles
2-(1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetimidamide (CAS: 2098089-82-6)
- Structural Difference : The pyridine ring is substituted at position 3 (pyridin-3-yl) instead of position 2.
- This positional change may influence binding affinity to targets such as kinases or microbial enzymes .
2-(3-(Pyridin-4-yl)-1H-pyrazol-4-yl)acetimidamide
- Structural Difference : Pyridin-4-yl substitution introduces a linear geometry, differing from the angular pyridin-2-yl group.
- Impact : The 4-position may hinder hydrogen bonding with active-site residues in biological targets, as seen in studies where pyridin-2-yl derivatives outperformed 3- or 4-substituted analogs in antimicrobial assays .
Heterocyclic Derivatives with 1,3,4-Thiadiazole or 1,3,4-Oxadiazole Cores
1,3,4-Thiadiazole Derivatives ()
- Example Compound : 2-[1-[5-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives.
- Key Features : Nitrophenyl and methyl groups enhance lipophilicity, while the thiadiazole ring provides sulfur-mediated hydrophobic interactions.
- Bioactivity: Four compounds exhibited superior antimicrobial activity against E. coli, B. mycoides, and C. albicans.
1,3,4-Oxadiazole Thioethers ()
- Example Compound : 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g).
- Key Features : Trifluoromethyl and bromobenzyl groups enhance fungicidal activity (e.g., >50% inhibition against Sclerotinia sclerotiorum at 50 μg/mL). Molecular docking revealed interactions with the SDH protein (PDB: 2FBW), where the carbonyl group was critical.
- Comparison : The acetimidamide group in the target compound could mimic the carbonyl’s role in SDH binding but with additional basicity for ionic interactions .
Structural Analogues with Pyridazinone and Pyrrolidine Moieties ()
- Example Compound : (R)-2-(4-(2-((1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide.
- Key Features: The pyridazinone-pyrrolidine system introduces conformational rigidity and hydrogen-bond acceptors.
- Comparison: The target compound lacks the pyridazinone ring but retains the pyrazole core.
Preparation Methods
Synthesis of Pyridin-2-yl Substituted Pyrazole Core
The pyrazole core is often prepared by N-alkylation of 3-nitropyrazole with ethyl halides (e.g., ethyl iodide or bromide) using potassium carbonate as a base, yielding N1-ethyl pyrazoles. Subsequent reduction of the nitro group affords the corresponding pyrazole amines.
Introduction of the pyridin-2-yl substituent at the C3 position can be achieved via Chan-Lam coupling or Ullmann-type coupling reactions between pyrazole derivatives and 2-pyridyl boronic acids or halides.
Preparation of Ethyl 3-(pyridin-2-ylamino)propanoate
A crucial intermediate, ethyl 3-(pyridin-2-ylamino)propanoate, is synthesized by reacting 2-aminopyridine with ethyl acrylate under nitrogen atmosphere, catalyzed by trifluoromethanesulfonic acid in anhydrous ethanol at 120–160 °C for 16–20 hours. The reaction mixture is then worked up by washing, concentration under reduced pressure, and recrystallization to yield the product with high purity (99% by HPLC) and yields around 80–83%.
This method is advantageous due to low cost, simplicity, high purity, and environmental safety compared to older methods with lower yields and longer reaction times.
Amidination to Form Acetimidamide Group
The acetimidamide moiety is commonly introduced by converting nitrile or ester precursors to amidines via reaction with hydroxylamine or ammonia derivatives.
For example, nitriles derived from the pyrazole or pyridine intermediates can be reacted with hydroxylamine to form N-hydroxy-imidamides, which upon further reduction or condensation yield the acetimidamide functionality.
Alternatively, amidine formation can be achieved by condensation of pyrazole amines with appropriate carboximidamide reagents or via cyclization reactions involving hydrazine derivatives and acetimidamide precursors.
Representative Synthetic Route (Based on Literature)
Detailed Research Findings and Notes
The use of trifluoromethanesulfonic acid as a catalyst in the preparation of ethyl 3-(pyridin-2-ylamino)propanoate significantly improves yield and purity compared to conventional acid catalysts, with reaction times reduced to 16–20 hours at elevated temperature (120–160 °C).
The Chan-Lam coupling method provides a mild and efficient pathway to introduce the pyridin-2-yl substituent onto the pyrazole ring, avoiding harsh conditions and offering good functional group tolerance.
Amidination steps often require careful control of reaction conditions to avoid side reactions. The use of N-hydroxy-imidamides as intermediates facilitates selective formation of the acetimidamide group.
Final purification by reverse-phase preparative HPLC ensures high purity of the target compound, which is essential for biological evaluation and further applications.
Summary Table: Advantages and Challenges of Key Steps
| Step | Advantages | Challenges/Considerations |
|---|---|---|
| N1-Alkylation of pyrazole | Straightforward, high yield | Requires careful base selection to avoid over-alkylation |
| Nitro reduction | Efficient Pd/C catalysis | Sensitive to catalyst poisoning |
| Pyridin-2-yl introduction | Mild conditions, good selectivity | Requires optimized catalyst and ligand system |
| Amidination | High selectivity using N-hydroxy-imidamides | Control of reaction pH and temperature critical |
| Purification | High purity via preparative HPLC | Requires access to chromatographic equipment |
Q & A
Q. Optimization Strategies :
- Catalysts : Use palladium catalysts (e.g., Pd(PPh₃)₄) for efficient coupling reactions .
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for heterocyclic syntheses .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .
Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of this compound?
Basic Research Question
Methodological Approach :
- NMR Spectroscopy :
- X-ray Crystallography : Resolve bond lengths and angles (e.g., pyrazole N–N bond: ~1.34 Å) to validate stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns .
Table 1 : Key Spectroscopic Benchmarks
| Technique | Expected Data for Validation | Reference |
|---|---|---|
| ¹H NMR | 8.2 ppm (pyridine H), 6.8 ppm (pyrazole H) | |
| X-ray | Dihedral angle: 15° between pyrazole and pyridine |
How can researchers design experiments to assess the compound's stability under varying environmental conditions?
Advanced Research Question
Experimental Design :
- Accelerated Stability Studies :
- Temperature/Humidity : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify photodegradants .
- pH-Dependent Stability : Incubate in buffers (pH 1–10) and measure half-life using LC-MS .
- Oxidative Stress : Add H₂O₂ (0.3% v/v) and track oxidation products (e.g., N-oxide formation) .
Data Interpretation : Use Arrhenius plots to predict shelf-life under standard conditions .
What strategies are recommended for resolving contradictory bioactivity data across different studies involving this compound?
Advanced Research Question
Methodological Solutions :
Purity Assessment :
- Compare HPLC chromatograms from different labs; impurities >0.1% can skew bioactivity .
Assay Standardization :
- Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds .
Meta-Analysis :
- Apply statistical tools (e.g., Cohen’s d) to quantify effect size variability across studies .
Case Study : Discrepancies in IC₅₀ values may arise from solvent choice (DMSO vs. saline); re-test under uniform conditions .
What in silico approaches are suitable for predicting the compound's interactions with biological targets prior to in vitro studies?
Advanced Research Question
Computational Workflow :
Molecular Docking :
ADMET Prediction :
QSAR Modeling :
Table 2 : Predicted ADMET Properties
| Parameter | Value | Tool/Reference |
|---|---|---|
| LogP | 2.1 | SwissADME |
| H-bond acceptors | 5 | PubChem |
How can researchers address low reproducibility in synthetic yields during scale-up?
Advanced Research Question
Troubleshooting Framework :
Process Analytical Technology (PAT) :
- Monitor reactions in real-time using FTIR to detect intermediates .
DoE Optimization :
- Apply factorial design to test variables (temperature, catalyst loading); use JMP® software for analysis .
Purification Challenges :
- Switch from column chromatography to recrystallization (ethanol/water) for >10 g batches .
Example : A 20% yield drop at 1 kg scale was traced to inefficient mixing; switching to a flow reactor improved yield by 15% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
